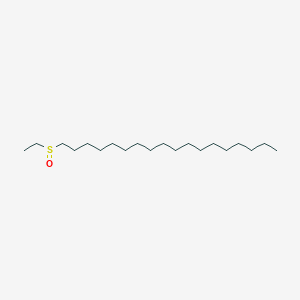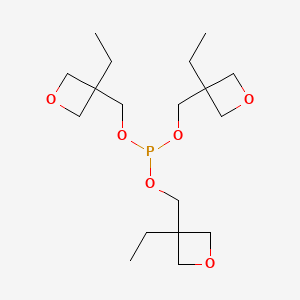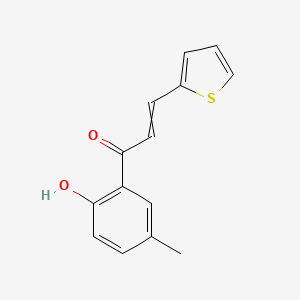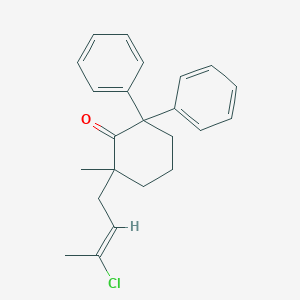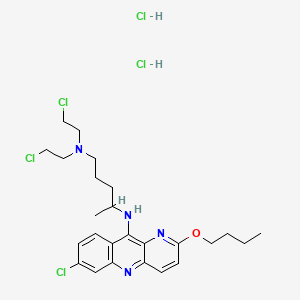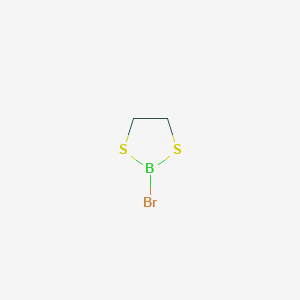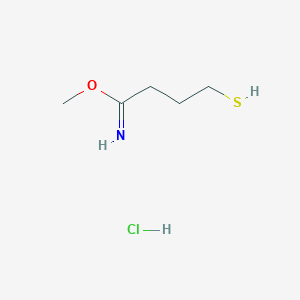
Methyl-4 mercapto butyrimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4 mercapto butyrimidate hydrochloride: is an organic compound that contains a mercapto group (-SH) and an imidate group. This compound is known for its unique chemical properties and has been used in various scientific research applications, particularly as a cleavable cross-linking reagent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl-4 mercapto butyrimidate hydrochloride involves the reaction of methyl 4-mercaptobutyrate with an appropriate imidate reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the mercapto group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-4 mercapto butyrimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated products
Wissenschaftliche Forschungsanwendungen
Methyl-4 mercapto butyrimidate hydrochloride has been extensively used in scientific research, particularly in the field of biochemistry. Some of its applications include:
Cross-Linking Reagent: It is used to produce disulfide-linked dimers and higher oligomers between neighboring molecules, which is useful in studying protein-protein interactions
Ribosome Studies: The compound has been applied to the Escherichia coli 30S ribosome to study its structure and function.
Cleavable Reagent: Its cleavable nature makes it valuable in various biochemical assays where reversible cross-linking is required
Wirkmechanismus
The mechanism of action of methyl-4 mercapto butyrimidate hydrochloride involves the formation of disulfide bonds between molecules. The mercapto group (-SH) reacts with another mercapto group to form a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This reversible cross-linking is crucial for studying dynamic biological processes .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol: Contains a mercapto group but lacks the imidate group.
1-Butanethiol: Similar structure but without the imidate group.
Thiourea: Contains a sulfur atom but has different functional groups
Uniqueness: Methyl-4 mercapto butyrimidate hydrochloride is unique due to its combination of mercapto and imidate groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Eigenschaften
CAS-Nummer |
50280-42-7 |
|---|---|
Molekularformel |
C5H12ClNOS |
Molekulargewicht |
169.67 g/mol |
IUPAC-Name |
methyl 4-sulfanylbutanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NOS.ClH/c1-7-5(6)3-2-4-8;/h6,8H,2-4H2,1H3;1H |
InChI-Schlüssel |
DUMUZIZXWIIGIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


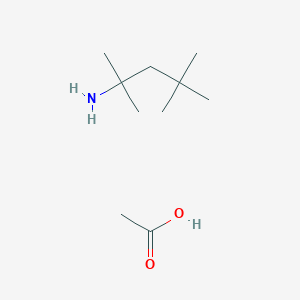
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
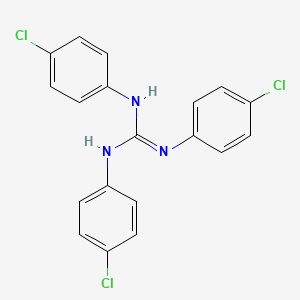
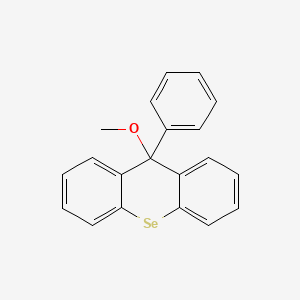
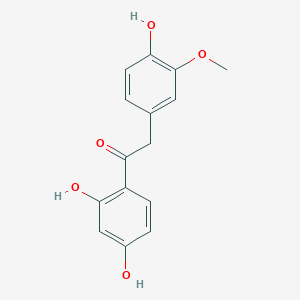
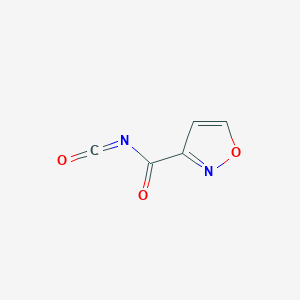
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
